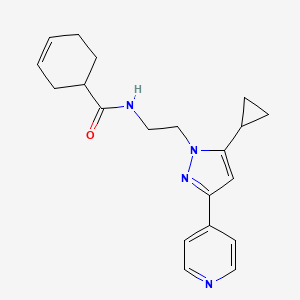

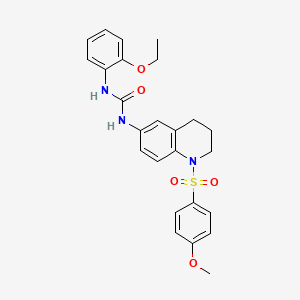

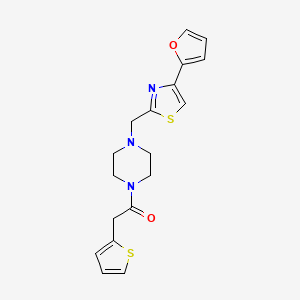

![molecular formula C19H13ClFN5OS B2506308 2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 848931-79-3](/img/structure/B2506308.png)

2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to the class of organic compounds known as phenylpiperidines . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . Some of the newly synthesized compounds demonstrated good to moderate anticancer activity .Molecular Structure Analysis

The compound features the privileged pyrazolo [3,4-d]pyrimidine scaffold . Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .Chemical Reactions Analysis

The compound demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .Physical And Chemical Properties Analysis

The compound has the following properties: 1H-NMR δ: 7.32–7.52 (m, 7H, ArH), 6.84 (s, 1H, CH of thiazole), 7.64 (s, 1H, –CONH) 3.50 (s, 2H, CH2), 3.18 (s, 1H, Ar–NH); 13C-NMR δ: 128.4, 131.1, 121.6, 127.2, 129.3, 131.2, 119.2, 129.5, 113.4, 146.0, 105.4, 143.3 (12C of aromatic nucleus), 163.2, 104.4, 149.5 (3C of thiazole), 164.7 (1C of amide) .Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives are recognized for their significant pharmacophore properties, contributing to a wide array of biological activities. These include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant activities. The versatility of pyrazole cores in drug design is attributed to their ability to act as synthons in organic synthesis, offering pathways to heterocyclic compounds with diverse biological functions. The structural flexibility of pyrazoles allows for the creation of molecules with specific target affinities, underscoring their importance in medicinal chemistry (A. M. Dar & Shamsuzzaman, 2015).

Pyrimidine Scaffolds in Drug Discovery

Pyrimidine-based compounds, such as the pyrazolo[3,4-d]pyrimidine moiety, are key precursors in medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability. These scaffolds are central to the development of compounds with a broad range of applicability, including kinase inhibitors and anticancer agents. The synthesis of pyrimidine derivatives often employs multicomponent reactions utilizing hybrid catalysts, demonstrating the scaffold's adaptability in creating complex molecules with potential therapeutic applications. Such synthetic versatility further highlights the relevance of pyrimidine cores in the discovery of lead molecules for drug development (Mehul P. Parmar et al., 2023).

Optoelectronic Applications

Beyond medicinal chemistry, pyrimidine derivatives have also found applications in the field of optoelectronics. Compounds incorporating pyrimidine rings are valued for their contribution to the development of novel optoelectronic materials. These materials are crucial for the fabrication of electronic devices, luminescent elements, and photoelectric conversion elements, highlighting the broad utility of pyrimidine derivatives beyond pharmaceuticals. The integration of pyrimidine fragments into π-extended conjugated systems has been shown to significantly enhance the electroluminescent properties of materials, indicating the potential for pyrimidine-based compounds in advancing optoelectronic technology (G. Lipunova et al., 2018).

Mechanism of Action

properties

IUPAC Name |

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFN5OS/c20-12-5-7-13(8-6-12)26-18-14(9-24-26)19(23-11-22-18)28-10-17(27)25-16-4-2-1-3-15(16)21/h1-9,11H,10H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOHIWFRKEDLCLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

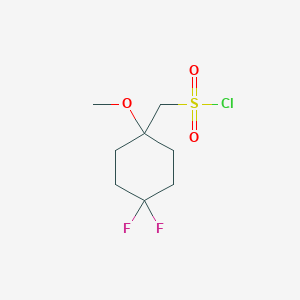

![Tert-butyl N-[3-(methylamino)cyclohexyl]carbamate](/img/structure/B2506226.png)

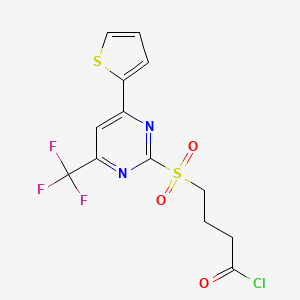

![2-Cyclopentyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2506230.png)

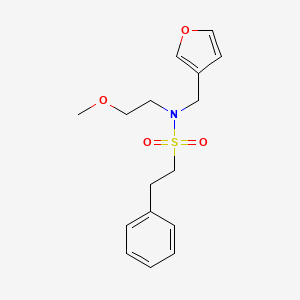

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2506241.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2506243.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2506247.png)